Cas no 2355402-26-3 (tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate structure](https://ja.kuujia.com/scimg/cas/2355402-26-3x500.png)
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL24608026
- EN300-32393396
- tert-butyl N-[3-(4-aminocyclohexyl)oxypropyl]carbamate
- tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate
- 2355402-26-3
-
- インチ: 1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h11-12H,4-10,15H2,1-3H3,(H,16,17)
- InChIKey: KGZGSFCWWSBEBC-UHFFFAOYSA-N
- ほほえんだ: O(CCCNC(=O)OC(C)(C)C)C1CCC(CC1)N
計算された属性
- せいみつぶんしりょう: 272.20999276g/mol
- どういたいしつりょう: 272.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027YTV-100mg |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90% | 100mg |
$643.00 | 2024-05-23 | |
Aaron | AR027Z27-250mg |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90% | 250mg |
$949.00 | 2025-02-15 | |
Aaron | AR027Z27-500mg |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90% | 500mg |
$1480.00 | 2025-02-15 | |
1PlusChem | 1P027YTV-250mg |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90% | 250mg |
$893.00 | 2024-05-23 | |
Enamine | EN300-32393396-0.25g |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90.0% | 0.25g |
$672.0 | 2025-03-18 | |
Enamine | EN300-32393396-1.0g |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-32393396-0.05g |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90.0% | 0.05g |
$315.0 | 2025-03-18 | |
Enamine | EN300-32393396-0.1g |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90.0% | 0.1g |
$470.0 | 2025-03-18 | |
Enamine | EN300-32393396-10.0g |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90.0% | 10.0g |
$5837.0 | 2025-03-18 | |
Enamine | EN300-32393396-2.5g |
rac-tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate |
2355402-26-3 | 90.0% | 2.5g |
$2660.0 | 2025-03-18 |
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamateに関する追加情報
Introduction to tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate (CAS No. 2355402-26-3)
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate, with the CAS number 2355402-26-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl carbamate group and a cyclohexylamine moiety linked through an oxygenated propyl chain. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate can be represented as follows: the tert-butyl group provides steric protection to the amine functionality, while the cyclohexylamine moiety offers a flexible and hydrophobic segment that can interact with various biological targets. The presence of the oxygenated propyl chain further enhances the compound's solubility and bioavailability, making it a promising candidate for drug development.
Recent studies have explored the potential of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate specific neurotransmitter systems and protect neurons from oxidative stress and inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate effectively inhibits the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease.
In addition to its neuroprotective properties, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. A recent publication in the Cancer Research journal reported that tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate selectively targets cancer stem cells, which are known to be responsible for tumor recurrence and metastasis.
The pharmacokinetic properties of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate have been extensively studied to optimize its therapeutic potential. In vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been found to have good oral bioavailability and a long half-life, which are crucial factors for effective drug delivery and sustained therapeutic effects.
Safety and toxicity assessments are essential for any potential drug candidate. Preclinical toxicology studies have indicated that tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is well-tolerated at therapeutic doses with minimal side effects. These findings support its further development as a safe and effective therapeutic agent.
The synthesis of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate involves several well-established chemical reactions. The key steps include the formation of the tert-butyl carbamate group from an amino acid derivative and the introduction of the cyclohexylamine moiety through an etherification reaction. Optimized synthetic routes have been developed to ensure high yields and purity, making large-scale production feasible for clinical trials and commercial applications.
In conclusion, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexy l]oxy}prop yl)carbamat e (CAS No. 2355402-26-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the treatment of neurological disorders and cancer. Ongoing research continues to uncover new applications and optimize its therapeutic properties, paving the way for future clinical advancements.
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